7,7,8a-trimethyl-3-(propan-2-yl)-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one
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Overview
Description
7,7,8a-trimethyl-3-(propan-2-yl)-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one is a complex organic compound with a unique structure that includes a thioxotetrahydro-oxazolo-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,8a-trimethyl-3-(propan-2-yl)-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazolo-pyrimidinone core, followed by the introduction of the thioxo group and the alkyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
7,7,8a-trimethyl-3-(propan-2-yl)-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the oxazolo-pyrimidinone core to form different derivatives.
Substitution: Introduction of different substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
7,7,8a-trimethyl-3-(propan-2-yl)-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,7,8a-trimethyl-3-(propan-2-yl)-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolo-pyrimidinone derivatives with different substituents, such as:
- 7,7,8a-trimethyl-3-(methyl)-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one
- 7,7,8a-trimethyl-3-(ethyl)-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one
Uniqueness
The uniqueness of 7,7,8a-trimethyl-3-(propan-2-yl)-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one lies in its specific substituents and the resulting biological activity. The presence of the propan-2-yl group and the thioxo functionality may confer distinct properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H20N2O2S |
---|---|
Molecular Weight |
256.37 g/mol |
IUPAC Name |
7,7,8a-trimethyl-3-propan-2-yl-5-sulfanylidene-6,8-dihydro-3H-[1,3]oxazolo[3,2-c]pyrimidin-2-one |
InChI |
InChI=1S/C12H20N2O2S/c1-7(2)8-9(15)16-12(5)6-11(3,4)13-10(17)14(8)12/h7-8H,6H2,1-5H3,(H,13,17) |
InChI Key |
ZVMBBTAMKTWKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)OC2(N1C(=S)NC(C2)(C)C)C |
Origin of Product |
United States |
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